![molecular formula C12H14BrNO3 B2924493 3-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide CAS No. 1919553-87-9](/img/structure/B2924493.png)
3-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide is a chemical compound with potential applications in scientific research. This compound is a benzamide derivative that has been synthesized through several methods.
科学的研究の応用
Selective Radical Cyclization
The compound's structural motifs facilitate selective radical cyclization reactions. For instance, Esteves et al. (2007) illustrated the electrogenerated nickel(I)-catalyzed cyclization of propargyl bromoethers, leading to tetrahydrofuran derivatives in high yields. This process underscores the utility of bromo-substituted compounds in synthesizing tetrahydrofuran rings, a crucial scaffold in many natural products and pharmaceuticals (Esteves, Ferreira, & Medeiros, 2007).
Synthesis of Benzamide Derivatives
Compounds like "3-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide" are instrumental in synthesizing benzamide derivatives with potential biological activities. For example, Bi (2015) conducted synthesis and characterization studies on non-peptide small molecular antagonist benzamide derivatives, demonstrating the compound's role in developing CCR5 antagonists (Bi, 2015).
Palladium-Catalyzed Bis-Cyclization
In the synthesis of biologically active marine natural products like pachastrissamine, palladium-catalyzed cyclization utilizing bromoallenes and compounds bearing hydroxy and benzamide groups has been shown to be effective. Inuki et al. (2010) demonstrated this approach, highlighting the compound's relevance in constructing functionalized tetrahydrofuran rings through a bis-cyclization process (Inuki, Yoshimitsu, Oishi, Fujii, & Ohno, 2010).
Synthesis of Orally Active Antagonists
The synthesis methodologies developed around compounds with similar structural features have facilitated the creation of orally active antagonists. For instance, Ikemoto et al. (2005) reported a practical method for synthesizing an orally active CCR5 antagonist, demonstrating the compound's potential in drug development (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
特性
IUPAC Name |
3-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c13-10-3-1-2-9(6-10)11(15)14-7-12(16)4-5-17-8-12/h1-3,6,16H,4-5,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFKZTPFQLVJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。